N-methyl-(1-phenylcyclohexyl)methanamine Exhibits a Unique DAT-Preferring Inhibition Profile vs. DOV-216,303
N-methyl-(1-phenylcyclohexyl)methanamine (Compound 1) demonstrates a distinctive dopamine transporter (DAT)-preferring inhibition profile among triple reuptake inhibitors. Its DAT IC50 of 21 nM is markedly lower than its SERT IC50 of 169 nM (SERT/DAT ratio = 8.0) and NET IC50 of 85 nM (NET/DAT ratio = 4.0), indicating a pronounced DAT bias. In contrast, the prototypical triple reuptake inhibitor DOV-216,303 exhibits the opposite selectivity: it preferentially inhibits SERT (IC50 = 14 nM) and NET (IC50 = 20 nM) over DAT (IC50 = 78 nM, SERT/DAT ratio = 0.18) [1][2]. This inversion of transporter selectivity represents a fundamental pharmacological differentiation relevant to therapeutic application design.
| Evidence Dimension | Transporter inhibition selectivity (SERT/DAT ratio) |
|---|---|
| Target Compound Data | SERT IC50 = 169 nM, NET IC50 = 85 nM, DAT IC50 = 21 nM; SERT/DAT ratio = 8.0 |
| Comparator Or Baseline | DOV-216,303: SERT IC50 = 14 nM, NET IC50 = 20 nM, DAT IC50 = 78 nM; SERT/DAT ratio = 0.18 |
| Quantified Difference | SERT/DAT ratio: 8.0 (target) vs. 0.18 (DOV-216,303); ~44-fold difference in relative DAT vs. SERT preference |
| Conditions | Target: recombinant human transporters (assay details per Shao et al. 2011); DOV-216,303: recombinant human transporters expressed in HEK-293 cells (Skolnick et al. 2006) |
Why This Matters
A DAT-preferring SNDRI may confer distinct effects on motivation, anhedonia, and psychomotor function compared to SERT/NET-preferring agents, making N-methyl-(1-phenylcyclohexyl)methanamine a critical tool compound for investigating dopaminergic contributions to antidepressant efficacy.
- [1] Shao L, Hewitt MC, Wang F, Malcolm SC, Ma J, Campbell JE, Campbell UC, Engel SR, Spicer NA, Hardy LW, Schreiber R, Spear KL, Varney MA. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorg Med Chem Lett. 2011 Mar 1;21(5):1438-41. View Source
- [2] Skolnick P, Krieter P, Tizzano J, Basile A, Popik P, Czobor P, Lippa A. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor. CNS Drug Rev. 2006 Summer;12(2):123-34. View Source
